HSF1A

描述

HSF1A,也称为热休克因子 1 激活剂,是一种小分子化合物,可激活热休克转录因子 1 (HSF1)。HSF1 是一种转录因子,在细胞对蛋白毒性应激的反应中起着至关重要的作用,例如热休克和氧化应激。 This compound 已被确定为神经退行性疾病和其他与蛋白质错误折叠相关的疾病的潜在治疗剂 .

科学研究应用

作用机制

HSF1A 通过与伴侣蛋白 TCP-1 环状复合物 (TRiC)/含 TCP-1 的伴侣蛋白 (CCT) 结合来激活 HSF1。这种相互作用导致 HSF1 从伴侣蛋白复合物中释放出来,使其能够转运到细胞核中并结合到热休克元件 (HSE) 中,热休克元件 (HSE) 位于热休克蛋白基因的启动子区域。 这种结合诱导各种分子伴侣的表达,例如热休克蛋白 40 (Hsp40) 和热休克蛋白 70 (Hsp70),它们有助于蛋白质折叠和防止蛋白毒性应激 .

生化分析

Biochemical Properties

HSF1A plays a pivotal role in biochemical reactions by activating HSF1, a master regulator of the heat shock response. This activation leads to the increased expression of heat shock proteins (HSPs), which function as molecular chaperones to assist in the proper folding of proteins and the prevention of protein aggregation. This compound interacts with components of the TRiC/CCT complex, suggesting a novel regulatory role for this complex in modulating HSF1 activity . The compound’s interaction with HSF1 is crucial for its ability to enhance the cellular stress response, thereby mitigating the effects of protein misfolding.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By activating HSF1, this compound induces the expression of HSPs, which play a critical role in maintaining cellular proteostasis. This activation influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal precursor cells, this compound has been shown to ameliorate protein misfolding and cell death, highlighting its potential in treating neurodegenerative conditions . Additionally, this compound’s impact on cell signaling pathways can lead to enhanced cellular resilience against stress-induced damage.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HSF1, leading to the activation of this transcription factor. Upon activation, HSF1 trimerizes and binds to heat shock elements (HSEs) in the promoter regions of target genes, initiating the transcription of HSPs. This process is crucial for the cellular stress response, as it enhances the cell’s ability to cope with proteotoxic stress. This compound’s interaction with the TRiC/CCT complex further modulates HSF1 activity, suggesting a complex regulatory network that ensures precise control of the heat shock response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under specific storage conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained activation of HSF1 and increased expression of HSPs, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, this compound effectively activates HSF1 and induces the expression of HSPs, leading to improved cellular resilience against stress. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Determining the appropriate dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate protein homeostasis. By activating HSF1, this compound enhances the expression of HSPs, which are essential for protein folding and degradation. This activation influences metabolic flux and metabolite levels, ensuring the proper functioning of cellular processes under stress conditions . The interaction of this compound with enzymes and cofactors involved in these pathways underscores its role in maintaining cellular proteostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s cell-permeable nature allows it to efficiently reach its target sites, including the nucleus where HSF1 resides . Transporters and binding proteins may facilitate the localization and accumulation of this compound, ensuring its effective interaction with HSF1 and subsequent activation of the heat shock response.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with HSF1 to initiate the transcription of HSPs. The compound’s targeting signals and potential post-translational modifications may direct it to specific nuclear compartments, enhancing its activity and function . This precise localization is essential for the effective modulation of the heat shock response and the maintenance of cellular proteostasis.

准备方法

合成路线和反应条件

HSF1A 是一种苄基吡唑衍生物。this compound 的合成涉及苄基溴与吡唑在碱的存在下反应,例如碳酸钾,在诸如二甲基亚砜 (DMSO) 之类的有机溶剂中。 反应通常在升高的温度下进行,以促进所需产物的形成 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 高通量筛选方法通常用于识别最有效的合成途径和反应条件 .

化学反应分析

反应类型

HSF1A 经历各种化学反应,包括:

氧化: this compound 可以被氧化以形成相应的亚砜和砜。

还原: this compound 的还原会导致形成其相应的胺。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 胺、硫醇和醇之类的亲核试剂可用于取代反应.

形成的主要产品

氧化: 形成亚砜和砜。

还原: 形成胺。

取代: 形成取代的苄基衍生物.

相似化合物的比较

与其他 HSF1 激活剂相比,HSF1A 由于其与 TRiC/CCT 复合物的特异性相互作用而独一无二。类似的化合物包括:

KRIBB11: 另一个 HSF1 激活剂,它抑制热休克蛋白 90 (Hsp90) 并诱导 HSF1 活性.

MG132: 一种蛋白酶体抑制剂,通过导致错误折叠蛋白的积累来间接激活 HSF1.

双-(2-羟基亚苄基)丙酮: 一种合成衍生物,通过抑制热休克蛋白 90 (Hsp90) 来诱导 HSF1 活性.

This compound 对 TRiC/CCT 复合物的特异性以及其在不干扰 ATP 水解的情况下激活 HSF1 的能力使其成为科学研究中一种独特而有价值的化合物 .

生物活性

Heat Shock Factor 1 (HSF1) is a critical transcription factor involved in the cellular response to stress, particularly in the regulation of heat shock proteins (HSPs). This article explores the biological activity of HSF1, focusing on its mechanisms, implications in cancer, neuroprotection, and its role in inflammation.

Mechanisms of HSF1 Activation

HSF1 is primarily activated in response to proteotoxic stress, such as heat shock. Upon activation, HSF1 undergoes a conformational change from a monomer to a trimer, which allows it to translocate into the nucleus and bind to heat shock elements (HSEs) in the promoter regions of target genes. This process is essential for the transcriptional regulation of HSPs, which play a vital role in protein folding and protection against cellular stress.

Key Findings:

- Trimerization : HSF1's transition to a trimeric form is crucial for its DNA binding and transcriptional activity .

- Transcriptional Regulation : HSF1 recruits various transcriptional and DNA-modifying proteins to regulate gene expression during stress responses .

Role in Cancer

HSF1 has been implicated in tumorigenesis and cancer progression. Studies have shown that HSF1 is frequently activated in various cancer types, including breast, colon, and lung cancers. Its activation correlates with poor prognosis and enhanced metastatic potential.

Case Studies:

- In breast cancer models, HSF1 was found to inhibit antitumor immune activity by reducing CCL5 expression, thereby limiting CD8+ T-cell homing to tumors .

- A study demonstrated that HSF1 regulates a distinct transcriptional program associated with malignancy, influencing genes related to metastasis and cell survival .

Neuroprotection

HSF1 also plays a significant role in neuroprotection. Its activation has been linked to the enhancement of cellular resilience against apoptosis and neurodegenerative conditions.

Research Findings:

- In cerebellar granule neurons subjected to apoptotic conditions, overexpression of HSF1 resulted in altered expression of numerous genes associated with neuroprotection. The study identified 1,266 differentially expressed genes (DEGs) regulated by HSF1 under varying potassium conditions .

- The protective effects of HSF1 are thought to stem from its ability to enhance the expression of genes involved in cellular stress responses.

Inflammation Modulation

Recent research indicates that HSF1 can modulate inflammatory responses following heat shock. It inhibits excessive activation of inflammatory genes such as ATF3 and JUN&FOS, suggesting a protective role against inflammation induced by stress .

Data Tables

Here are key findings summarized in tables for clarity:

属性

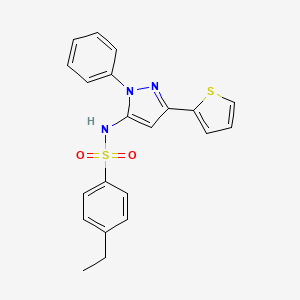

IUPAC Name |

4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTITGSAONQVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。